

GSK1292263: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	GSK1292263	
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An In-depth Guide to the Chemical Properties, Pharmacological Profile, and Experimental Evaluation of a GPR119 Agonist.

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This document provides a comprehensive technical overview of **GSK1292263**, summarizing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used in its evaluation.

Chemical Structure and Properties

GSK1292263 is a synthetic small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.



Identifier	Value	
IUPAC Name	5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-(propan-2-yl)-1,2,4-oxadiazole[1]	
SMILES	CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN= C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C[1]	
InChI	InChl=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3[1]	
Physicochemical Properties	Value	
Molecular Formula	C23H28N4O4S[1][2]	
Molecular Weight	456.56 g/mol [1][2]	
Appearance	Solid powder[2]	
Solubility	Soluble in DMSO; insoluble in water and ethanol.	

Pharmacological Properties

Storage

GSK1292263 acts as an agonist at the GPR119 receptor, leading to the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones.

Pharmacodynamic Properties	Value
Mechanism of Action	GPR119 agonist[3]
pEC50 (human GPR119)	6.9[3]
pEC50 (rat GPR119)	6.7[3]

Store at -20°C for long-term stability.[3]



Pharmacokinetic Properties (Human Clinical Trial)	Dose	AUC (ng*h/mL)	Cmax (ng/mL)
Single Dose	25 mg	138	20.3
100 mg	834	110	
300 mg	3580	388	_
800 mg	11100	1070	_
Multiple Doses (Day 13/14)	50 mg BID	1510	119
75 mg BID	2500	196	
150 mg BID	5280	385	-
300 mg BID	12000	807	_
600 mg QD	13400	1050	_

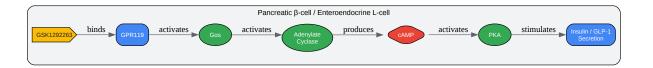
In Vitro Drug Interaction Profile	Enzyme/Transporter	IC50 (μM)
CYP Enzymes	CYP1A2, 2C9, 2C19, 2D6, 3A4	>30
Transporters	P-glycoprotein (P-gp)	>30
OATP1B3	>30	
OCT2	>30	-
BCRP	Inhibition observed	_
OATP1B1	Inhibition observed	

Signaling Pathway and Experimental Workflows

The activation of GPR119 by **GSK1292263** initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental procedures



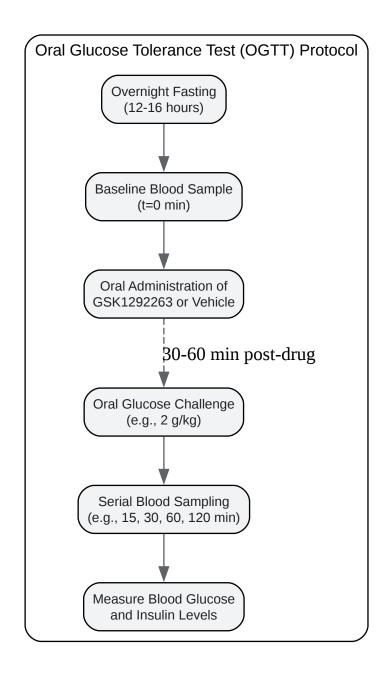
used to characterize the compound's effects.



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GSK1292263-mediated GPR119 signaling pathway.

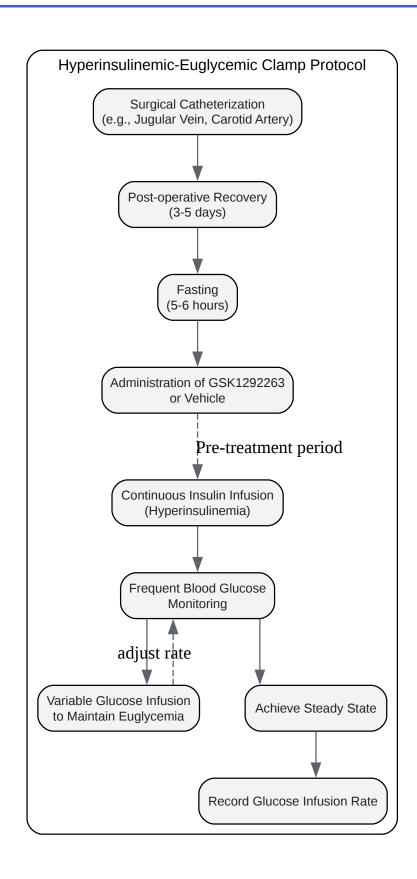




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Workflow for an oral glucose tolerance test.





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Workflow for a hyperinsulinemic-euglycemic clamp study.



Experimental ProtocolsOral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of **GSK1292263** on glucose disposal following an oral glucose challenge.

Methodology:

- Animal Model: Male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats are commonly used.
- Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
- Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
- Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose and insulin levels.
- Drug Administration: GSK1292263 or vehicle is administered orally via gavage at the desired dose.
- Glucose Challenge: After a specific time following drug administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Analysis: Blood glucose concentrations are measured immediately using a glucometer.
 Plasma is separated for subsequent analysis of insulin levels by ELISA.
- Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of GSK1292263 on glucose tolerance and insulin secretion.

Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To evaluate the effect of **GSK1292263** on whole-body insulin sensitivity.

Methodology:



- Surgical Preparation: Rats are anesthetized, and indwelling catheters are surgically placed in the jugular vein (for infusions) and the carotid artery (for blood sampling). The catheters are exteriorized at the back of the neck.
- Recovery: Animals are allowed to recover for 3-5 days post-surgery to ensure they regain their pre-operative body weight.
- Fasting: On the day of the experiment, rats are fasted for 5-6 hours.
- Experimental Setup: The conscious and unrestrained rats are connected to a swivel system that allows for free movement while being connected to infusion pumps.
- Drug Administration: **GSK1292263** or vehicle is administered prior to the start of the clamp.
- Clamp Procedure:
 - A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a constant, high level.
 - A variable infusion of 20% glucose is started to maintain euglycemia (normal blood glucose levels).
 - Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.
 - The glucose infusion rate is adjusted based on the blood glucose readings to clamp the glucose concentration at the basal level.
- Steady State: The clamp is typically continued for 120 minutes, with the last 30-60 minutes representing the steady-state period.
- Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

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